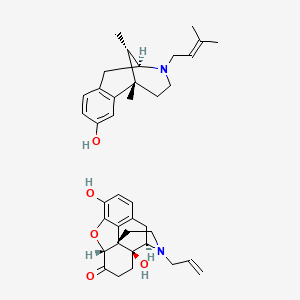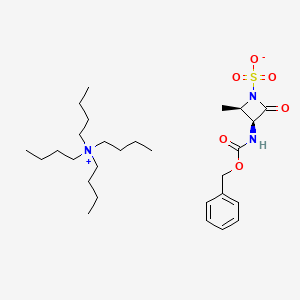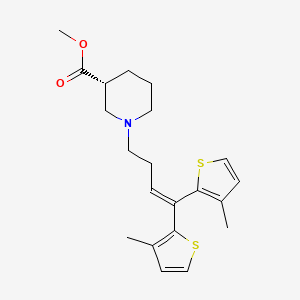
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is a complex organic compound known for its unique structural properties. This compound is part of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of phenyl groups and a cyclohexenyl moiety adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation reactions using phenyl halides and aluminum chloride as a catalyst.
Cyclohexenyl Moiety Addition: The cyclohexenyl group can be added through a Diels-Alder reaction involving cyclohexadiene and a suitable dienophile.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and high-purity reagents ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated tetrahydropyridine derivatives.
Substitution Products: Various substituted phenyl or cyclohexenyl derivatives.
科学研究应用
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves its interaction with specific molecular targets in biological systems. It is known to affect dopaminergic pathways, potentially acting as a neuroprotective agent by inhibiting oxidative stress and mitochondrial dysfunction.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydro-4-(4-hydroxyphenyl)-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine: Similar structure with an additional hydroxy group, leading to different reactivity and applications.
Uniqueness
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with dopaminergic pathways sets it apart from other similar compounds, making it a valuable compound in neurochemical research.
属性
CAS 编号 |
178555-05-0 |
|---|---|
分子式 |
C28H31NO4 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H27N.C4H4O4/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22;5-3(6)1-2-4(7)8/h1-6,9-14,20H,7-8,15-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-;/m1./s1 |
InChI 键 |
UGSOIMHAQBCDQP-OMADMNBESA-N |
手性 SMILES |
C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


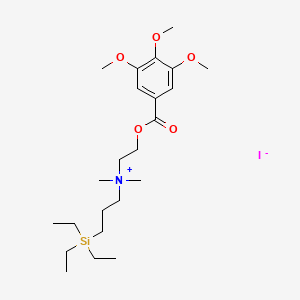

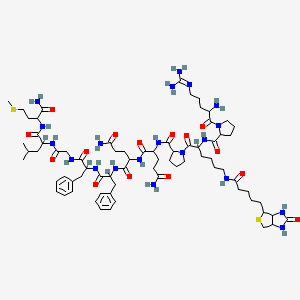

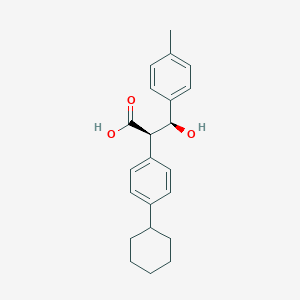
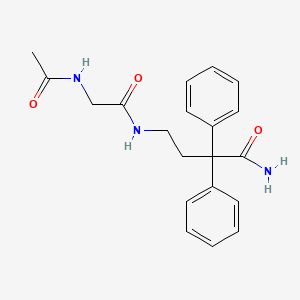


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

